2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid
Description
Properties
IUPAC Name |
2-chloro-3-methyl-4-methylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-5-7(15(2,13)14)4-3-6(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFGGUXLGOVPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558068 | |
| Record name | 2-Chloro-4-(methanesulfonyl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106904-09-0 | |
| Record name | 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106904-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106904090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-(methanesulfonyl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Catalysts
- Starting Material: 2-chloro-3-methyl-4-methylsulfonylacetophenone (1 mol)
- Oxidants: Sodium hypochlorite (NaOCl) or sodium hypobromite (NaOBr) aqueous solutions at various concentrations (6%-15%)
- Phase Transfer Catalysts: Benzyltriethylammonium chloride, tetrabutylammonium bromide, tetrabutylammonium bisulfate
- Temperature: Ranges from 5°C to 100°C depending on the oxidant and catalyst used
- Reaction Time: 0.5 to 8 hours
- Acidification: Post-reaction acidification to pH 1 with HCl, HBr, or H2SO4 to crystallize the product
Representative Experimental Data
| Embodiment | Oxidant & Concentration | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Product Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 6% NaOCl (10 mol) | Benzyltriethylammonium chloride (0.1 mol) | 100 | 0.5 h | 97.5 | 97.9 |
| 2 | 15% NaOBr (3 mol) | Tetrabutylammonium bromide (0.05 mol) | 5 | 8 h | 96.1 | 97.0 |
| 3 | 10% NaOCl (5 mol) | Tetrabutylammonium bisulfate (0.01 mol) | 55 | 3 h | 95.3 | 97.8 |
Note: After reaction, acidification and crystallization steps are performed to isolate the product as a white powder with high purity.
Two-Step Preparation from 4-Methylsulfonyltoluene
An alternative industrially relevant method involves:
- Chlorination of 4-methylsulfonyltoluene to produce 2-chloro-4-methylsulfonyltoluene
- Oxidation of the chlorinated intermediate with nitric acid to yield 2-chloro-4-methylsulfonylbenzoic acid
While this method is described for the closely related 2-chloro-4-methylsulfonylbenzoic acid, it provides insights into similar sulfonyl benzoic acid syntheses and can be adapted for the 3-methyl isomer.
Chlorination Step
- Raw Material: 4-methylsulfonyltoluene
- Catalyst: Iron powder (or iron with iodine as a co-catalyst)
- Solvent: Low polarity solvents such as carbon tetrachloride, dichloromethane, or mixtures thereof
- Temperature: 85–95°C
- Chlorine Feed: 1.2–2.0 molar equivalents relative to 4-methylsulfonyltoluene
- Reaction Monitoring: Gas chromatography to track impurity formation
- Yield: Approximately 93–94% molar yield of 2-chloro-4-methylsulfonyltoluene crude product
Oxidation Step
- Oxidant: Nitric acid (55–65 wt%, typically 63%)
- Temperature: 175–195°C
- Procedure: Slow addition of nitric acid to chlorinated intermediate under controlled temperature, monitored by gas chromatography until raw material is <2%
- Post-Reaction Treatment: Cooling, neutralization with sodium hydroxide to pH ≥9, filtration, acidification to precipitate product
- Yield: Approximately 85% molar yield of 2-chloro-4-methylsulfonylbenzoic acid with good crystallinity and purity
Representative Experimental Data
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination | 39 g 4-methylsulfonyltoluene, 40 g CCl4, 3 g Fe, 87–91°C, Cl2 feed 1.39 eq | 93.4 | Reaction time ~5 h, GC monitored |
| Oxidation | Crude chlorinated product, 63% HNO3, 176–194°C, slow acid addition | 85 | Reaction time ~4 h, product isolated by filtration and recrystallization |
Addition of catalytic iodine (1% weight) improves chlorination yield slightly to 94.2%.
Comparative Analysis of Preparation Methods
| Feature | Oxidation of Acetophenone Derivative | Two-Step Chlorination/Oxidation from Toluene Derivative |
|---|---|---|
| Starting Material | 2-chloro-3-methyl-4-methylsulfonylacetophenone | 4-methylsulfonyltoluene |
| Key Reagents | Sodium hypochlorite/hypobromite, PTCs | Chlorine, iron catalyst, nitric acid |
| Reaction Medium | Aqueous phase with PTC | Organic solvent (CCl4, DCM), then concentrated acid |
| Temperature Range | 5–100°C | 85–95°C (chlorination), 175–195°C (oxidation) |
| Yield (%) | 95–97 | 85–94 |
| Product Purity (%) | ~97–98 | High, crystalline |
| Advantages | Mild conditions, high yield, simple work-up | Raw materials readily available, scalable industrial route |
| Disadvantages | Requires phase transfer catalysts, careful temperature control | High temperature oxidation, handling of chlorine and nitric acid |
Summary and Recommendations
- The oxidation of 2-chloro-3-methyl-4-methylsulfonylacetophenone using sodium hypochlorite or hypobromite in the presence of phase transfer catalysts is a highly efficient method, yielding product with purity above 97% and yields up to 97.5%.
- Catalyst choice and loading are critical to optimize yield and minimize by-products.
- The two-step chlorination and oxidation method starting from 4-methylsulfonyltoluene offers an alternative route with readily available raw materials and good overall yield, suitable for industrial scale-up.
- Reaction monitoring by gas chromatography is essential for controlling impurity formation and reaction completeness.
- Acidification and crystallization steps are necessary to isolate the product as a high-purity white powder.
Chemical Reactions Analysis
2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: It can act as an oxidant in the production of acetic acid, ethylene diamine, and hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include nitric acid for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on various biological pathways.
Industry: It is used in the production of acetic acid, ethylene diamine, and hydrogen peroxide.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid involves its ability to act as an oxidant. It can interact with various molecular targets and pathways, leading to the oxidation of specific substrates. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid
- CAS No.: 106904-09-0
- Molecular Formula : C₉H₉ClO₄S
- Molecular Weight : 248.68 g/mol
Structural Features :
The compound consists of a benzoic acid backbone substituted with:
Physicochemical Properties :
| Property | Value |
|---|---|
| Density | 1.446 g/cm³ |
| Boiling Point | 458.9°C (760 mmHg) |
| Flash Point | 231.4°C |
| Vapor Pressure | 3.23 × 10⁻⁹ mmHg (25°C) |
| Solubility | Likely polar aprotic solvents (e.g., DMSO, methanol) |
The methylsulfonyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity .
Comparison with Similar Compounds
Structural Analogs
A. Positional Isomers
Impact of Substituent Positions :
- Electron-withdrawing effects : The 2-chloro group in the target compound enhances acidity compared to analogs with chloro at 4- or 5-positions .
- Steric hindrance : The 3-methyl group in the target compound may reduce reactivity in electrophilic substitution reactions compared to unsubstituted analogs.
B. Functional Group Variants
Key Differences :
- Methylsulfonyl (-SO₂CH₃) vs. Sulfamoyl (-SO₂NH₂): Sulfamoyl groups enable hydrogen bonding with biological targets (e.g., Bumetanide’s diuretic action via NKCC2 inhibition) .
Biological Activity
2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid, also known as Sulcotrione, is a synthetic herbicide belonging to the triketone class. This compound has garnered attention due to its significant biological activity, particularly in the context of its herbicidal properties and potential interactions with biological systems.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₉ClO₄S, with a molecular weight of 248.68 g/mol. Its structure features a benzoic acid core with a chlorine atom and a methylsulfonyl group, which contribute to its unique chemical reactivity and biological activity .
The primary mechanism through which this compound exerts its biological effects is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the biosynthesis of tocopherols and plastoquinone, essential components for photosynthesis in plants. The inhibition of HPPD leads to:
- Accumulation of Reactive Oxygen Species (ROS): Increased oxidative stress damages cellular components including lipids, proteins, and DNA.
- Disruption of Photosynthesis: The inhibition results in decreased levels of plastoquinone and tocopherols, impairing the photosynthetic electron transport chain.
Herbicidal Effects
This compound is primarily used as an herbicide. Its effectiveness against various grass and broadleaf weeds has been documented extensively. The compound's selectivity towards certain plant species allows for its application in crops such as maize without harming the crop itself.
Cellular Effects
Research indicates that this compound induces cell death in plant cells through oxidative stress pathways. The specific binding to HPPD is highly selective, involving key amino acid residues that facilitate its inhibitory action.
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vivo Studies: A study conducted on maize crops demonstrated that treatment with Sulcotrione resulted in significant reductions in weed biomass while maintaining crop yield.
- Cellular Response Studies: Investigations into the cellular responses elicited by this compound revealed activation of stress-related signaling pathways, leading to changes in gene expression associated with stress responses.
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other related compounds:
| Compound Name | CAS Number | Biological Activity | Mechanism of Action |
|---|---|---|---|
| Sulcotrione | 106904-09-0 | Herbicidal (selective for weeds) | HPPD inhibition leading to oxidative stress |
| Other Triketones | Various | Varies (some are less selective) | Similar HPPD inhibition mechanisms |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, and how do they influence experimental design?
- Answer : The compound (CAS 106904-09-0) has a molecular formula C₉H₉ClO₄S, molecular weight 248.68 g/mol, density 1.446 g/cm³, and melting point ~192–193°C . Its sulfonyl group enhances polarity, making it soluble in polar solvents like DMSO or methanol, which is critical for reaction optimization. The chlorine substituent increases electrophilicity, enabling nucleophilic aromatic substitution. These properties guide solvent selection, reaction temperature (e.g., avoiding decomposition above 200°C), and analytical methods (HPLC for purity checks) .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A standard method involves sequential functionalization of a benzoic acid precursor:
Sulfonation : Introduce the methylsulfonyl group via sulfonation using methanesulfonic acid under reflux.
Chlorination : Electrophilic chlorination with Cl₂ or SO₂Cl₂ in the presence of FeCl₃ as a catalyst at 60–80°C .
Methylation : Direct alkylation at the 3-position using methyl iodide and a base (e.g., K₂CO₃).
Purity is confirmed via NMR (δ ~2.5 ppm for methyl groups) and LC-MS (M⁺ at m/z 248.68) .
Q. How can researchers validate the structural identity of this compound?
- Answer : Use a combination of:
- X-ray crystallography : Resolve the crystal structure (space group P2₁/c) to confirm substituent positions and bond angles .
- NMR spectroscopy : Key signals include δ 2.7–3.1 ppm (SO₂CH₃), δ 2.4 ppm (CH₃), and δ 7.5–8.0 ppm (aromatic protons) .
- Mass spectrometry : ESI-MS in negative mode shows [M−H]⁻ at m/z 247.6 .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?
- Answer : The strong electron-withdrawing nature of the sulfonyl group deactivates the aromatic ring, directing electrophilic substitutions to the 5-position (meta to sulfonyl). In Suzuki-Miyaura couplings, Pd-catalyzed reactions with aryl boronic acids require elevated temperatures (100–120°C) and ligands like XPhos to overcome steric hindrance from the methyl group. Yields typically range from 45–65% .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Answer : The compound tends to form twinned crystals due to its planar structure and strong intermolecular hydrogen bonding (O–H···O=S). Strategies include:
- Slow evaporation in ethanol/water (7:3 v/v) at 4°C.
- Use of SHELXL for refinement: The software resolves disorder by applying restraints to sulfonyl group geometry (S–O bond lengths ~1.43 Å) .
- Crystallographic data : Key parameters include a = 10.21 Å, b = 12.34 Å, c = 14.56 Å, and β = 95.7° .
Q. How can computational modeling predict the compound’s biological activity or material properties?
- Answer :
- DFT calculations (B3LYP/6-311+G(d,p)) optimize the geometry and predict electrostatic potential surfaces, highlighting nucleophilic regions at the carboxylic acid group.
- Molecular docking : Screens against enzymes (e.g., cyclooxygenase-2) show binding affinity (ΔG = −8.2 kcal/mol) via hydrogen bonds with Arg120 and Tyr355 .
- Retrosynthesis tools : AI-driven platforms (e.g., Reaxys) propose one-step routes using chlorinated precursors and sulfonating agents .
Q. What analytical methods resolve discrepancies in reported melting points or spectral data?
- Answer :
- DSC-TGA : Differentiates between polymorphs (e.g., Form I mp 192°C vs. Form II mp 185°C) by measuring enthalpy changes.
- Variable-temperature NMR : Detects dynamic processes (e.g., sulfonyl group rotation) that broaden peaks at room temperature .
- Interlaboratory validation : Cross-checking with databases (PubChem, EPA DSSTox) ensures consistency in spectral libraries .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
